molecular formula C12H8N2O4 B1629215 6-(3-Nitrophenyl)nicotinic acid CAS No. 887976-00-3

6-(3-Nitrophenyl)nicotinic acid

Cat. No.: B1629215
CAS No.: 887976-00-3
M. Wt: 244.2 g/mol
InChI Key: QSABSMZRFLSDMP-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core with a nitrophenyl group attached at the sixth position

Mechanism of Action

Target of Action

The primary target of 6-(3-Nitrophenyl)nicotinic acid is the Carbonic Anhydrase III (CAIII) enzyme . CAIII is an emerging pharmacological target for the management of dyslipidemia and cancer progression . It is highly expressed in adipose tissue and involved in lipogenesis .

Mode of Action

This compound interacts with its target, CAIII, by binding to it . The carboxylic acid of the ligand is essential for binding via coordinate bond formation with the Zn+2 ion in the enzyme active site . The presence of a hydrophobic group, containing a hydrogen bond acceptor, at position 6 of the pyridine improves activity .

Biochemical Pathways

The compound affects the biochemical pathways involving the nicotinamide coenzymes . These coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

For instance, Niaspan®, an extended-release formulation of nicotinic acid, has been analyzed in chronic kidney disease and dialysis patients . The study suggested that no dose adjustment of Niaspan® is necessary in patients with renal impairment .

Result of Action

The inhibition of CAIII by this compound can lead to potential therapeutic outcomes in the management of dyslipidemia and cancer progression . Overexpression of CAIII increases the resistance to anti-cancer medication such as paclitaxel . Moreover, inhibition of CAIII can lead to H2O2-induced apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis and consumption of the pyridine nucleotide NAD are increased in cancer cells, contributing to cell proliferation and neoplastic transformation

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-(3-Nitrophenyl)nicotinic acid are largely derived from its structural similarity to nicotinic acid . Nicotinic acid and its derivatives serve as precursors for the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These co-factors are essential for various enzymatic reactions in the body .

Cellular Effects

Given its structural similarity to nicotinic acid, it may influence cell function by participating in NAD+ and NADP+ dependent reactions . These reactions are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to be involved in the formation of NAD+ and NADP+, given its structural similarity to nicotinic acid .

Temporal Effects in Laboratory Settings

It is known that nicotinic acid and its derivatives, including this compound, are stable compounds .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. High doses of nicotinic acid, a structurally similar compound, are known to cause flushing, a warmth sensation, and skin redness .

Metabolic Pathways

This compound is likely involved in the metabolic pathways of nicotinic acid, given their structural similarity .

Transport and Distribution

It is known that nicotinic acid and its derivatives are rapidly absorbed in the stomach and intestine .

Subcellular Localization

The salvage pathways for NAD+ synthesis, which likely involve this compound, take place in both the nucleus and the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Nitrophenyl)nicotinic acid typically involves the nitration of nicotinic acid derivatives. One common method is the nitration of 6-phenyl nicotinic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are optimized for high yield and purity, with careful management of by-products to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 6-(3-Aminophenyl)nicotinic acid.

    Substitution: Various substituted nicotinic acids depending on the nucleophile used.

    Coupling: Biaryl derivatives with extended conjugation.

Scientific Research Applications

6-(3-Nitrophenyl)nicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Nitrophenyl)nicotinic acid is unique due to the specific positioning of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted chemical synthesis and specific biological applications.

Properties

IUPAC Name

6-(3-nitrophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)9-4-5-11(13-7-9)8-2-1-3-10(6-8)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSABSMZRFLSDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603152
Record name 6-(3-Nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887976-00-3
Record name 6-(3-Nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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